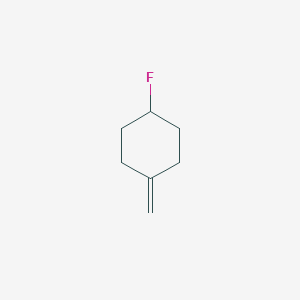
1-Fluoro-4-methylenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-methylenecyclohexane is an organic compound with the molecular formula C7H11F It is a fluorinated cycloalkane, characterized by a cyclohexane ring with a fluorine atom and a methylene group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the fluorination of 4-methylenecyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanones or cyclohexanols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in 1-fluoro-4-methylcyclohexane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Fluorinated cyclohexanones, cyclohexanols
Reduction: 1-Fluoro-4-methylcyclohexane
Substitution: Hydroxylated or aminated cyclohexanes
Aplicaciones Científicas De Investigación
1-Fluoro-4-methylenecyclohexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving fluorinated analogs of biologically active molecules to investigate their interactions and mechanisms of action.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in extreme conditions.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-methylenecyclohexane involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. The methylene group provides a site for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications.
Comparación Con Compuestos Similares
1-Fluoro-4-methylcyclohexane: Similar structure but with a methyl group instead of a methylene group.
4-Fluorocyclohexene: Contains a fluorine atom and a double bond within the cyclohexane ring.
1-Fluoro-4-hydroxycyclohexane: Features a hydroxyl group in place of the methylene group.
Uniqueness: 1-Fluoro-4-methylenecyclohexane is unique due to the combination of the fluorine atom and the methylene group, which imparts distinct chemical properties. The presence of the methylene group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11F |
|---|---|
Peso molecular |
114.16 g/mol |
Nombre IUPAC |
1-fluoro-4-methylidenecyclohexane |
InChI |
InChI=1S/C7H11F/c1-6-2-4-7(8)5-3-6/h7H,1-5H2 |
Clave InChI |
ZZNUWKGLSNYNEM-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















